3-(morpholinomethyl)-N-(4-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a morpholinomethyl group, a trifluoromethylphenyl group, and a thiazepane-4-carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques .Scientific Research Applications
Antitumor Activity
- Synthesis and Antitumor Activity : Compounds closely related to 3-(morpholinomethyl)-N-(4-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide have been synthesized and their crystal structures determined. These compounds have shown distinct inhibitory capacity against the proliferation of cancer cell lines, including A549 and BGC-823 (Ji et al., 2018), (Lu et al., 2017).
Chemical Synthesis and Modification
- Chemical Synthesis and Structural Analysis : There has been considerable research focused on the synthesis and crystal structure analysis of compounds similar to this compound. These studies explore different methods of synthesis and characterization, contributing to a broader understanding of such chemical structures (Hao et al., 2017).
Potential Therapeutic Applications
- Therapeutic Research : While not directly related to the exact compound , research on similar structures has identified potential therapeutic applications. For instance, some compounds have been explored for their efficacy in treating cancer, highlighting the broader potential of these types of molecules in medicinal chemistry (Collins et al., 2000).
Molecular Interactions and Properties
- Molecular Interaction Studies : Studies have also been conducted on related compounds to understand their molecular interactions, structural properties, and potential applications in various fields, including pharmaceuticals. This research contributes to the knowledge base regarding the chemical and physical properties of such compounds (Kaynak et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2S/c19-18(20,21)14-2-4-15(5-3-14)22-17(25)24-6-1-11-27-13-16(24)12-23-7-9-26-10-8-23/h2-5,16H,1,6-13H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRCVTIPHCBWBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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